Ammonium phosphomolybdate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

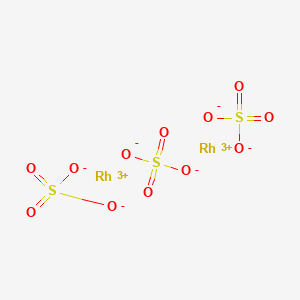

Ammonium phosphomolybdate is the inorganic salt of phosphomolybdic acid with the chemical formula (NH4)3PMo12O40 . The salt contains the phosphomolybdate anion, a well-known heteropolymetalate of the Keggin structural class .

Synthesis Analysis

Ammonium phosphomolybdate can be synthesized by heating ammonium orthomolybdate combined with phosphoric acid and nitric acid, yielding ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate .Molecular Structure Analysis

The phosphomolybdate ion, [PMo12O40]3−, is a part of the ammonium phosphomolybdate. The ion is a well-known heteropolymetalate of the Keggin structural class .Chemical Reactions Analysis

Ammonium phosphomolybdate can react with UV light, leading to a change in its dielectric performance and AC conductivity . It also reacts with ammonium molybdate to produce a colored complex .Physical And Chemical Properties Analysis

Ammonium phosphomolybdate is a yellow crystal that decomposes upon melting . It is poorly soluble in water . It displays changeable dielectric performance and AC conductivity under UV irradiation .Applications De Recherche Scientifique

Quantitative Measure and Separation of Phosphorus : Cannon (1960) discusses the use of ammonium phosphomolybdate in the quantitative measurement and separation of phosphorus, although it is noted to be less suitable for highly precise work (Cannon, 1960).

Cation Exchange Properties : Smit (1958) explores the capacity of ammonium phosphomolybdate to act as a cation exchanger, effective in displacing ammonium ions with potassium and sodium ions (Smit, 1958).

Environmental Applications in Wastewater Treatment : Sinha et al. (2021) demonstrate the efficiency of yellow ammonium phosphomolybdate (YAPM) as an adsorbent for removing cationic dye molecules from contaminated wastewater (Sinha et al., 2021).

Detection of Phosphates in Urinary Stones : Tozuka et al. (1981) use the ammonium phosphomolybdate-ascorbic acid reaction for detecting phosphates in urinary stones (Tozuka et al., 1981).

Photocatalytic Degradation of Dyes : Sharma et al. (2010) investigate the use of ammonium phosphomolybdate as a photocatalyst for the degradation of dyes like Eriochrome Black T and Janus Green B under various conditions (Sharma et al., 2010).

Medical and Biological Applications : Bell and Doisy (1920) describe a method for determining phosphates in urine and blood using ammonium phosphomolybdate (Bell & Doisy, 1920).

Ion-Exchange Properties for Cs Exchange : Krtil (1962) examines caesium sorption on ammonium phosphomolybdate, highlighting its high selectivity for caesium ions (Krtil, 1962).

Synthesis of Porous Nanoparticles : Alcañiz-Monge et al. (2011) investigate the role of counteranions in the synthesis of porous ammonium phosphomolybdate nanoparticles, highlighting its potential in materials science (Alcañiz-Monge et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Ammonium phosphomolybdate has found numerous field applications and serves as a novel dielectric material and a compound for memory device fabrication . It has been proved to be an attractive catalyst, a support material for drug delivery, and even for electrochemical applications . Its future directions could include further exploration of these applications and potential new uses in related fields.

Propriétés

IUPAC Name |

tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNQTQIEOTWZFO-UHFFFAOYSA-Q |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16MoN4O7P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)